molecular formula C10H8F2O B068397 5,7-Difluoro-2-tetralone CAS No. 172366-38-0

5,7-Difluoro-2-tetralone

Cat. No.: B068397
CAS No.: 172366-38-0
M. Wt: 182.17 g/mol
InChI Key: HOUVATQQKYAEBB-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-tetralone is a chemical compound with the molecular formula C₁₀H₈F₂O. It is a derivative of tetralone, characterized by the presence of two fluorine atoms at the 5 and 7 positions on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-2-tetralone typically involves the fluorination of a tetralone precursor. One common method is the direct fluorination of 2-tetralone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the fluorination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2-tetralone can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid or ketone.

    Reduction: Formation of the corresponding alcohol or hydrocarbon.

    Substitution: Introduction of different functional groups at the aromatic ring or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: this compound can be oxidized to this compound carboxylic acid.

    Reduction: Reduction can yield 5,7-difluoro-2-tetralol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,7-Difluoro-2-tetralone has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological pathways.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2-tetralone can be inferred from studies on similar tetralone derivatives. These compounds often interact with neurotransmitter receptors such as 5-HT₂A and D₂ receptors. The fluorine atoms enhance the binding affinity and selectivity of the compound, potentially leading to significant pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tetralone: The parent compound without fluorine atoms.

    5,7-Dichloro-2-tetralone: A similar compound with chlorine atoms instead of fluorine.

    5,7-Dimethyl-2-tetralone: A derivative with methyl groups at the 5 and 7 positions.

Uniqueness

5,7-Difluoro-2-tetralone is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug development and other scientific research applications .

Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVATQQKYAEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394523
Record name 5,7-Difluoro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172366-38-0
Record name 5,7-Difluoro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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